molecular formula C7H7ClN2O4S B7815522 4-Chloro-N-methyl-2-nitrobenzenesulfonamide CAS No. 89793-18-0

4-Chloro-N-methyl-2-nitrobenzenesulfonamide

Cat. No.: B7815522
CAS No.: 89793-18-0
M. Wt: 250.66 g/mol
InChI Key: DIZFYBKFPSKWRH-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C7H7ClN2O4S and its molecular weight is 250.66 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-N-methyl-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

The molecular formula of this compound is C7H8ClN2O4SC_7H_8ClN_2O_4S, with a molecular weight of approximately 234.67 g/mol. The compound features a sulfonamide group , a nitro group , and a chlorine atom on the benzene ring, which contribute to its reactivity and biological properties.

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrase (CA) , particularly CA IX, which is implicated in various cancers. For instance, derivatives of this compound demonstrated significant inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing selectivity over CA II . The inhibition of carbonic anhydrases can disrupt pH homeostasis in cancer cells, leading to apoptosis.

Anticancer Activity

The compound has shown promising anticancer activity , particularly against various breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, compounds similar to this compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells . The mechanism appears to involve both direct cytotoxicity and modulation of metabolic pathways critical for tumor growth.

Antibacterial Properties

The antibacterial efficacy of sulfonamides, including this compound, stems from their ability to inhibit bacterial growth through interference with folate synthesis. In vitro studies have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . The anti-biofilm activity was particularly notable, with inhibition rates reaching up to 80% at certain concentrations.

Table: Biological Activities of this compound

Activity Target/Organism IC50/Effect References
Carbonic AnhydraseCA IX10.93 - 25.06 nM
AnticancerMDA-MB-231 (Breast Cancer)Induces apoptosis (22-fold increase in annexin V-FITC)
AntibacterialS. aureus80.69% inhibition at 50 μg/mL
K. pneumonia79.46% biofilm inhibition

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic properties, which are crucial for their potential therapeutic use . However, detailed toxicity profiles remain to be fully elucidated.

Properties

IUPAC Name

4-chloro-N-methyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-3-2-5(8)4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZFYBKFPSKWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651989
Record name 4-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-18-0
Record name 4-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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